molecular formula C16H12N4O3S2 B11538049 (5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one

(5S,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-di(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11538049
M. Wt: 372.4 g/mol
InChI Key: WEUDMPKDCOMRRO-IAQYHMDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a triazole ring, nitro group, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of thiophene rings: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings or the nitro group.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Material Science: Potential use in the development of conductive polymers or organic semiconductors.

    Catalysis: As a ligand in coordination chemistry for catalysis.

Biology and Medicine

    Pharmaceuticals: Potential as a pharmacophore in drug design due to the presence of the triazole ring.

    Biological Probes: Use in the development of probes for biological imaging or assays.

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes or pigments.

    Sensors: Application in the development of chemical sensors due to its electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in biological systems, the compound might interact with specific enzymes or receptors, while in materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds with similar triazole rings.

    Thiophene-based compounds: Other compounds featuring thiophene rings.

Uniqueness

The unique combination of a triazole ring, nitro group, and thiophene rings in 6-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-3,5-BIS(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE may confer unique electronic properties, making it particularly interesting for applications in materials science and electronics.

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

(5S,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C16H12N4O3S2/c21-12-8-10(13-3-1-5-24-13)7-11(14-4-2-6-25-14)15(12)19-9-17-16(18-19)20(22)23/h1-6,8-9,11,15H,7H2/t11-,15-/m1/s1

InChI Key

WEUDMPKDCOMRRO-IAQYHMDHSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CS4

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.